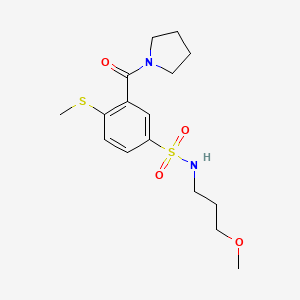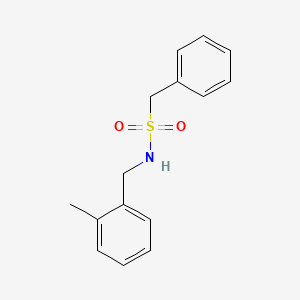
N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Overview
Description
N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood, but studies have suggested that it inhibits the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various cancer cells and is involved in the regulation of pH in cancer cells. By inhibiting the activity of CAIX, this compound disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of CAIX, leading to a decrease in intracellular pH and an increase in reactive oxygen species (ROS) levels. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels, which is essential for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of cancer therapies. However, this compound has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, its solubility in water is limited, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the research on N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to explore the mechanism of action of this compound and its interaction with CAIX. Further studies can also investigate the potential of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies can explore the potential of this compound in other scientific research fields such as neurodegenerative diseases and bacterial infections.
Conclusion:
In conclusion, this compound is a promising compound that has shown potent anti-cancer activity and has various potential applications in scientific research. The synthesis method of this compound can be achieved using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research on this compound can lead to the development of new cancer therapies and can contribute to the advancement of scientific research in various fields.
Scientific Research Applications
N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
N-(3-methoxypropyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-22-11-5-8-17-24(20,21)13-6-7-15(23-2)14(12-13)16(19)18-9-3-4-10-18/h6-7,12,17H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJVIORPEJYWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4654198.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4654206.png)
![2-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4654211.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B4654220.png)
![N-(3-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4654222.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)


![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)
![methyl 5-benzyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4654274.png)
![3-bromo-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B4654282.png)
![N-[4-(4-methylphenoxy)phenyl]-3-furamide](/img/structure/B4654287.png)
![3-(4-tert-butylphenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4654293.png)
